1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine dihydrochloride
Overview
Description
1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine dihydrochloride is a chemical compound with a molecular formula of C9H13BrN2S·2HCl It is a derivative of pyrrolidine and thiophene, featuring a bromine atom at the 5-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of the Intermediate: The brominated thiophene is then reacted with a suitable amine, such as methylamine, under controlled conditions to form the intermediate compound.
Cyclization: The intermediate is subjected to cyclization with pyrrolidine to form the final product, 1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine.
Formation of Dihydrochloride Salt: The free base is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophene derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are used.
Major Products Formed
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of dihydrothiophene derivatives.
Coupling: Formation of biaryl or aryl-vinyl compounds.
Scientific Research Applications
1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical
Properties
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]pyrrolidin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2S.2ClH/c10-9-2-1-8(13-9)6-12-4-3-7(11)5-12;;/h1-2,7H,3-6,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQZVPWBVIUDBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=C(S2)Br.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrCl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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